molecular formula C4H3ClN2O B1347225 3-Chloropyrazine 1-oxide CAS No. 6863-76-9

3-Chloropyrazine 1-oxide

Cat. No.: B1347225
CAS No.: 6863-76-9
M. Wt: 130.53 g/mol
InChI Key: ICTJTHXSPXEBFR-UHFFFAOYSA-N
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Description

3-Chloropyrazine 1-oxide is a heterocyclic organic compound with the molecular formula C4H3ClN2O It is characterized by the presence of a chlorine atom at the third position of the pyrazine ring and an oxygen atom bonded to the nitrogen at the first position, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyrazine 1-oxide can be synthesized through several methods. One common approach involves the reaction of pyrazine N-oxide with a chlorinating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions at elevated temperatures (60-70°C) to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrazine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrazine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed:

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Conversion to pyrazine derivatives.

    Substitution: Formation of substituted pyrazine N-oxides with various functional groups.

Scientific Research Applications

3-Chloropyrazine 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 3-Chloropyrazine 1-oxide exerts its effects involves interactions with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the chlorine atom can engage in halogen bonding, affecting the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

    3-Chloropyridine N-oxide: Similar structure but with a pyridine ring instead of pyrazine.

    3-Chloroquinoxaline N-oxide: Contains a fused benzene ring, offering different chemical properties.

    3-Chloropyrimidine N-oxide: Features a pyrimidine ring, leading to distinct reactivity.

Uniqueness: 3-Chloropyrazine 1-oxide is unique due to its specific arrangement of the chlorine and N-oxide groups on the pyrazine ring. This configuration imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-chloro-1-oxidopyrazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4-3-7(8)2-1-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTJTHXSPXEBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=N1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321769
Record name 3-Chloropyrazine 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6863-76-9
Record name Pyrazine, 2-chloro-, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6863-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6863-76-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381064
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloropyrazine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the reactivity of 3-chloropyrazine 1-oxide with alkynes in the presence of palladium catalysts?

A1: Research has shown that this compound (1) reacts with alkynes like 1-hexyne (2a) in the presence of a palladium catalyst, tetrakis(triphenylphosphine)-palladium(O), and potassium acetate in DMF. Interestingly, this reaction yields two products: the expected 3-(1-hexynyl)pyrazine 1-oxide (3a) and a novel compound, 3-(2-butyl-1-octen-3-ynyl)pyrazine 1-oxide (4a) []. The formation of 4a is attributed to the codimerization of 3a with another molecule of 1-hexyne. This finding highlights the potential of this compound to participate in complex reactions, leading to the formation of unique and potentially valuable pyrazine derivatives.

Q2: Can the regioselectivity of reactions involving this compound be controlled?

A2: Yes, studies indicate that the regioselectivity of reactions with 3-substituted pyrazine 1-oxides, including this compound, can be influenced by the choice of reagents []. When reacted with phosphoryl chloride in the presence of an amine, 3-substituted 2-chloropyrazines are primarily formed. Conversely, using chloroacetyl chloride instead of phosphoryl chloride favors the formation of 6-substituted 2-chloropyrazines. This control over regioselectivity is particularly useful in synthetic chemistry, allowing for the targeted synthesis of specific pyrazine isomers.

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